molecular formula C28H38N6O11S B7796500 5-[2-ethoxy-5-(4-methylpiperazin-1-yl)sulfonylphenyl]-1-methyl-3-propyl-4H-pyrazolo[4,3-d]pyrimidin-7-one;2-hydroxypropane-1,2,3-tricarboxylic acid

5-[2-ethoxy-5-(4-methylpiperazin-1-yl)sulfonylphenyl]-1-methyl-3-propyl-4H-pyrazolo[4,3-d]pyrimidin-7-one;2-hydroxypropane-1,2,3-tricarboxylic acid

Cat. No.: B7796500
M. Wt: 666.7 g/mol
InChI Key: DEIYFTQMQPDXOT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound with the identifier “5-[2-ethoxy-5-(4-methylpiperazin-1-yl)sulfonylphenyl]-1-methyl-3-propyl-4H-pyrazolo[4,3-d]pyrimidin-7-one;2-hydroxypropane-1,2,3-tricarboxylic acid” is known as sildenafil citrate. It is a well-known pharmaceutical compound primarily used to treat erectile dysfunction and pulmonary arterial hypertension. Sildenafil citrate works by inhibiting a specific enzyme, leading to the relaxation of blood vessels and increased blood flow to particular areas of the body.

Preparation Methods

Synthetic Routes and Reaction Conditions

Sildenafil citrate is synthesized through a multi-step chemical process. The synthesis begins with the reaction of 2-ethoxybenzoyl chloride with 1-methyl-4-nitro-3-propyl-1H-pyrazolo[4,3-d]pyrimidin-7-one to form an intermediate compound. This intermediate is then subjected to reduction and cyclization reactions to yield sildenafil. The final step involves the formation of the citrate salt by reacting sildenafil with citric acid.

Industrial Production Methods

In industrial settings, the production of sildenafil citrate involves large-scale chemical synthesis using similar reaction steps as described above. The process is optimized for high yield and purity, with stringent quality control measures to ensure the final product meets pharmaceutical standards.

Chemical Reactions Analysis

Types of Reactions

Sildenafil citrate undergoes various chemical reactions, including:

    Oxidation: Sildenafil can be oxidized to form its N-oxide derivative.

    Reduction: Reduction of sildenafil can lead to the formation of desmethyl sildenafil.

    Substitution: Sildenafil can undergo substitution reactions, particularly at the nitrogen atoms in the piperazine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

    Substitution: Substitution reactions often involve nucleophiles like amines or alkyl halides under basic conditions.

Major Products Formed

    Oxidation: Sildenafil N-oxide

    Reduction: Desmethyl sildenafil

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

Sildenafil citrate has a wide range of scientific research applications:

    Chemistry: Used as a model compound for studying enzyme inhibition and drug-receptor interactions.

    Biology: Investigated for its effects on cellular signaling pathways and vascular biology.

    Medicine: Extensively studied for its therapeutic effects in treating erectile dysfunction, pulmonary arterial hypertension, and other cardiovascular conditions.

    Industry: Used in the development of new pharmaceutical formulations and drug delivery systems.

Mechanism of Action

Sildenafil citrate exerts its effects by inhibiting the enzyme phosphodiesterase type 5 (PDE5). This inhibition prevents the breakdown of cyclic guanosine monophosphate (cGMP), leading to the relaxation of smooth muscle cells and increased blood flow. The primary molecular targets are the PDE5 enzymes found in the corpus cavernosum of the penis and the pulmonary vasculature.

Comparison with Similar Compounds

Similar Compounds

    Tadalafil: Another PDE5 inhibitor used to treat erectile dysfunction and pulmonary arterial hypertension.

    Vardenafil: Similar to sildenafil, used for erectile dysfunction treatment.

    Avanafil: A newer PDE5 inhibitor with a faster onset of action.

Uniqueness

Sildenafil citrate is unique due to its well-established safety profile, extensive clinical use, and availability in various formulations. It was the first PDE5 inhibitor approved for erectile dysfunction, making it a pioneering compound in this therapeutic class.

Properties

IUPAC Name

5-[2-ethoxy-5-(4-methylpiperazin-1-yl)sulfonylphenyl]-1-methyl-3-propyl-4H-pyrazolo[4,3-d]pyrimidin-7-one;2-hydroxypropane-1,2,3-tricarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30N6O4S.C6H8O7/c1-5-7-17-19-20(27(4)25-17)22(29)24-21(23-19)16-14-15(8-9-18(16)32-6-2)33(30,31)28-12-10-26(3)11-13-28;7-3(8)1-6(13,5(11)12)2-4(9)10/h8-9,14H,5-7,10-13H2,1-4H3,(H,23,24,29);13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEIYFTQMQPDXOT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NN(C2=C1NC(=NC2=O)C3=C(C=CC(=C3)S(=O)(=O)N4CCN(CC4)C)OCC)C.C(C(=O)O)C(CC(=O)O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC1=NN(C2=C1NC(=NC2=O)C3=C(C=CC(=C3)S(=O)(=O)N4CCN(CC4)C)OCC)C.C(C(=O)O)C(CC(=O)O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H38N6O11S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

666.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-[2-ethoxy-5-(4-methylpiperazin-1-yl)sulfonylphenyl]-1-methyl-3-propyl-4H-pyrazolo[4,3-d]pyrimidin-7-one;2-hydroxypropane-1,2,3-tricarboxylic acid
Reactant of Route 2
5-[2-ethoxy-5-(4-methylpiperazin-1-yl)sulfonylphenyl]-1-methyl-3-propyl-4H-pyrazolo[4,3-d]pyrimidin-7-one;2-hydroxypropane-1,2,3-tricarboxylic acid
Reactant of Route 3
5-[2-ethoxy-5-(4-methylpiperazin-1-yl)sulfonylphenyl]-1-methyl-3-propyl-4H-pyrazolo[4,3-d]pyrimidin-7-one;2-hydroxypropane-1,2,3-tricarboxylic acid
Reactant of Route 4
5-[2-ethoxy-5-(4-methylpiperazin-1-yl)sulfonylphenyl]-1-methyl-3-propyl-4H-pyrazolo[4,3-d]pyrimidin-7-one;2-hydroxypropane-1,2,3-tricarboxylic acid
Reactant of Route 5
5-[2-ethoxy-5-(4-methylpiperazin-1-yl)sulfonylphenyl]-1-methyl-3-propyl-4H-pyrazolo[4,3-d]pyrimidin-7-one;2-hydroxypropane-1,2,3-tricarboxylic acid
Reactant of Route 6
5-[2-ethoxy-5-(4-methylpiperazin-1-yl)sulfonylphenyl]-1-methyl-3-propyl-4H-pyrazolo[4,3-d]pyrimidin-7-one;2-hydroxypropane-1,2,3-tricarboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.